molecular formula C11H12N4 B1523045 5-(4-Ethylphenyl)-1,2,4-triazin-3-amine CAS No. 1094385-32-6

5-(4-Ethylphenyl)-1,2,4-triazin-3-amine

Cat. No. B1523045
CAS RN: 1094385-32-6
M. Wt: 200.24 g/mol
InChI Key: LUENLFADXCMHTC-UHFFFAOYSA-N
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Description

“5-(4-Ethylphenyl)-1,2,4-triazin-3-amine” is a compound that belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring made up of three nitrogen atoms and three carbon atoms . The “4-Ethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethyl group (a two-carbon chain) attached to the 4th carbon in the ring .


Chemical Reactions Analysis

Triazines are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitutions, and participate in cycloaddition reactions . The exact reactions that “5-(4-Ethylphenyl)-1,2,4-triazin-3-amine” would participate in would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structural components. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives, including those related to 5-(4-Ethylphenyl)-1,2,4-triazin-3-amine, have been synthesized and evaluated for their antimicrobial activities. Some compounds showed good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Amination and Structural Transformations

  • Studies on the amination of 1,2,4-triazines by potassium amide in liquid ammonia and by phenyl phosphorodiamidate have been conducted to understand the mechanisms leading to 3-amino-1,2,4-triazines. These processes are crucial for the structural transformation and synthesis of new triazine derivatives (Rykowski & Plas, 1982).

Biological Activity Evaluation

  • Hybrid molecules containing penicillanic or cephalosporanic acid moieties have been synthesized and assessed for antimicrobial, antilipase, and antiurease activities. This research highlights the versatility of triazine derivatives in creating compounds with potential therapeutic applications (Başoğlu et al., 2013).

Luminescent Materials for Detection Applications

  • Luminescent covalent-organic polymers (COPs) based on triazine derivatives have been developed for the detection of nitroaromatic explosives and small organic molecules. These materials exhibit high sensitivity and selectivity, demonstrating the application of triazine derivatives in the development of advanced sensing materials (Xiang & Cao, 2012).

Microwave-assisted Synthesis for Enhanced Biological Activities

  • The microwave-assisted synthesis of triazine derivatives has been explored to enhance their biological activities. This approach has yielded compounds with significant antimicrobial and anticancer activities, showcasing the therapeutic potential of triazine-based molecules (Sharma et al., 2014).

Future Directions

The study of triazine derivatives is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields. Future research could explore the synthesis, characterization, and potential applications of “5-(4-Ethylphenyl)-1,2,4-triazin-3-amine” and related compounds .

properties

IUPAC Name

5-(4-ethylphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-8-3-5-9(6-4-8)10-7-13-15-11(12)14-10/h3-7H,2H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENLFADXCMHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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